5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a triazole-pyrimidine hybrid . It’s part of a series of compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The compound is part of a series of triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed and synthesized . The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : The compound's derivatives have been studied for their antimicrobial effects. For instance, derivatives such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole demonstrated good or moderate activities against various microorganisms, indicating the potential utility of this compound's derivatives in antimicrobial applications (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents : Some derivatives of the compound have been synthesized and tested for their anti-inflammatory and analgesic properties. For example, a study synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antifungal and Antibacterial Agents : The structure of 5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol and its derivatives have been explored for the synthesis of new molecules with potential antifungal and antibacterial properties. For instance, a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine demonstrated antimicrobial activity against a broad spectrum of bacteria and fungi, suggesting their applicability as antimicrobial agents (Patel et al., 2012).
Anticancer Activities : The compound's derivatives have been evaluated for their anticancer activities through molecular docking studies, which indicated potential efficacy against EGFR inhibitors. These studies suggest the relevance of this compound derivatives in the development of anticancer drugs (Karayel, 2021).
Neuroprotective Effects : The neuroprotective potential of cinnamide derivatives, including those structurally related to the compound , has been explored. These derivatives displayed effective activities against neurotoxicity in PC12 cells and showed a protective effect on cerebral infarction, highlighting their potential in treating neurodegenerative diseases (Zhong et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE enzymes, inhibiting their activity . This inhibition increases the levels of acetylcholine in the brain, which can help improve cognitive functions . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in many cognitive processes, and its disruption is associated with neurodegenerative diseases like Alzheimer’s . The compound’s action on this pathway can help alleviate the symptoms of these diseases .
Pharmacokinetics
The compound’s inhibitory effects on ache and bche suggest that it can cross the blood-brain barrier and exert its effects in the brain .
Result of Action
The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can result in improved cognitive functions, making the compound potentially useful for treating neurodegenerative diseases like Alzheimer’s .
Properties
IUPAC Name |
5-[(4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-30-18-8-6-17(7-9-18)26-10-12-27(13-11-26)19(15-2-4-16(23)5-3-15)20-21(29)28-22(31-20)24-14-25-28/h2-9,14,19,29H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLUYTDERRYASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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